3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(3-acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-7(15)13-11(4-5-18-6-11)10-12-8(19-14-10)2-3-9(16)17/h2-6H2,1H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQQBCJBKFWGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCOC1)C2=NOC(=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxolane Ring: This step involves the formation of the oxolane ring, which can be done through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the oxolane ring to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the oxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.
Scientific Research Applications
3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
- **3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]pentanoic acid
Uniqueness
3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both the oxadiazole and oxolane rings in a single molecule is relatively rare and may lead to unique reactivity and interactions.
Biological Activity
3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of interest due to its potential biological activities. This article explores its structural properties, biological effects, and research findings relevant to its pharmacological applications.
Structural Properties
The chemical formula for 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃
- SMILES : C(C(=O)O)N1C(=NOC2=C1N=CN=C2C(=O)N(C)C)C
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, studies on related oxadiazole derivatives suggest a range of potential pharmacological effects including:
- Antimicrobial Activity : Oxadiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains.
- Anticancer Properties : Some studies indicate that oxadiazoles can inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways.
Antimicrobial Activity
A study conducted on various oxadiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
| Compound | Activity Against | Mechanism |
|---|---|---|
| Oxadiazole A | E. coli | Cell wall synthesis inhibition |
| Oxadiazole B | S. aureus | Metabolic pathway disruption |
Anticancer Studies
Research has indicated that certain oxadiazole compounds can induce apoptosis in cancer cell lines. For example, a derivative similar to 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid was tested against breast cancer cells (MCF-7) and showed significant cytotoxicity.
Anti-inflammatory Potential
Oxadiazole compounds have been observed to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
Q & A
Q. What are the recommended synthetic routes for 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid?
The synthesis of this compound likely involves multi-step organic reactions, building on methodologies for structurally analogous 1,2,4-oxadiazole derivatives. A plausible route includes:
Cyclization : React 3-acetamidooxolane-3-carboxylic acid with hydroxylamine to form an amidoxime intermediate.
Oxadiazole Formation : Condense the amidoxime with a propanoic acid derivative (e.g., malonic acid) under acidic or basic conditions to form the 1,2,4-oxadiazole ring .
Purification : Use recrystallization (e.g., acetic acid) or column chromatography for isolation .
Key Considerations: Optimize reaction time, temperature, and stoichiometry to minimize side products like uncyclized intermediates.
Q. How can researchers characterize the structural integrity of this compound?
Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the acetamidooxolan moiety (e.g., δ ~2.0 ppm for acetyl methyl protons) and oxadiazole ring protons.
- X-ray Crystallography : Resolve the 3D structure to validate stereochemistry and hydrogen-bonding patterns, as demonstrated for similar oxadiazole derivatives .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z calculated for C₁₄H₁₈N₄O₅: 330.13).
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compounds .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the 1,2,4-oxadiazole ring in this compound?
The oxadiazole ring forms via cyclodehydration between an amidoxime and a carboxylic acid derivative. Mechanistic steps include:
Nucleophilic Attack : Amidoxime’s NH₂ group attacks the carbonyl carbon of the acid.
Cyclization : Intramolecular elimination of water forms the heterocyclic ring.
Acid/Base Catalysis : Proton transfer stabilizes intermediates, as seen in analogous oxadiazole syntheses .
Contradictions: Competing pathways (e.g., nitrile oxide formation) may arise if reaction conditions deviate; monitor via TLC or in situ IR.
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify transition states and energy barriers for key steps like cyclization .
- Machine Learning : Train models on existing oxadiazole reaction datasets to predict optimal solvents (e.g., ethanol vs. DCM) and catalysts .
- Molecular Dynamics : Simulate interactions between the compound and biological targets (e.g., enzymes) to guide functionalization .
Q. How to resolve contradictions between experimental and computational spectral data?
- Case Study : If experimental NMR shows unexpected splitting, compare with computed chemical shifts (using software like Gaussian or ACD/Labs).
- Error Sources : Consider solvent effects, tautomerism, or crystallographic disorder .
- Validation : Cross-reference with X-ray data to confirm structural assignments .
Q. What strategies assess the compound’s biological activity in target interaction studies?
Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors like G-protein-coupled receptors.
Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases, comparing IC₅₀ values with known inhibitors .
Probe Design : Conjugate the carboxylic acid group to fluorescent tags (e.g., FITC) for cellular uptake studies .
Q. How to optimize reaction conditions for scale-up without compromising yield?
- DoE Approach : Use factorial design to test variables (temperature, catalyst loading).
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps like cyclization .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
